2-Chloro-5-(piperidin-2-yl)pyrimidine
Description
Properties
Molecular Formula |
C9H12ClN3 |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-5-piperidin-2-ylpyrimidine |
InChI |
InChI=1S/C9H12ClN3/c10-9-12-5-7(6-13-9)8-3-1-2-4-11-8/h5-6,8,11H,1-4H2 |
InChI Key |
UWKUYDNHIRDTNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2-Chloropyrimidine or related pyrimidine derivatives serve as the core starting materials.
- Piperidine or substituted piperidine derivatives provide the nitrogen-containing heterocyclic moiety.
- Brominating agents such as bromine , N-bromosuccinimide (NBS) , or other bromine sources are used for selective halogenation.
Stepwise Preparation Method
A representative synthetic route is described in patent CN107400113A, which, although focused on the 5-(piperidin-4-yl) derivative, provides a closely related methodology adaptable for the 5-(piperidin-2-yl) isomer:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination of 2-chloropyrimidine at the 5-position | 2-chloropyrimidine, bromine, acetic acid, reflux overnight | 5-bromo-2-chloropyrimidine intermediate |
| 2 | Coupling with piperidine derivative | 5-bromo-2-chloropyrimidine, n-butyllithium (2.5 M), THF, -78 °C, then addition of N-benzylpiperidine ketone | Formation of 1-benzyl-4-(2-chloropyrimidine-5-yl)piperidin-4-ol |
| 3 | Elimination and cyclization | Ethanol, concentrated HCl, reflux 4 hours | 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-chloropyrimidine |
| 4 | Catalytic hydrogenation (debenzylation) | Methanol, 10% Pd/C catalyst, hydrogen atmosphere, room temperature, 24 hours | Final product: 2-chloro-5-(piperidin-4-yl)pyrimidine |
Note: For the 5-(piperidin-2-yl) isomer, similar conditions apply, but the piperidine substitution position differs, requiring appropriate piperidine derivatives or regioselective control during coupling.
Alternative Halogenation and Substitution Methods
- Chlorination of 2-methylthio-4-substituted pyrimidines followed by substitution has been reported (CN103554036B), using reagents such as sulfuryl chloride in solvents like methylene chloride at low temperatures (0 °C to room temperature), followed by purification via silica gel chromatography.
- Bromination can be performed using N-bromosuccinimide (NBS) for selective 5-position bromination, facilitating subsequent substitution with piperidine under basic conditions.
Reaction Parameters and Optimization
| Reaction Step | Key Parameters | Notes |
|---|---|---|
| Bromination | Bromine (1-2 eq), acetic acid solvent, reflux overnight | Ensures selective 5-position halogenation |
| Lithiation and Coupling | n-Butyllithium (2.5 M), THF, -78 °C, slow addition of piperidine ketone | Low temperature controls regioselectivity and prevents side reactions |
| Elimination | Concentrated HCl, ethanol, reflux 4 h | Promotes cyclization and formation of tetrahydropyridine intermediate |
| Catalytic Hydrogenation | 10% Pd/C, H2 atmosphere, room temp, 24 h | Removes benzyl protecting group, yielding free piperidine |
Research Findings and Yield Data
- The overall yield for the multi-step synthesis is typically moderate to good, with isolated yields reported around 60-70% for key intermediates and 20-30% for final products after purification.
- Catalytic hydrogenation is critical for debenzylation and must be carefully controlled to avoid over-reduction.
- Bromination and chlorination steps require careful stoichiometric control to prevent polyhalogenation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Bromination-Coupling-Elimination-Hydrogenation | 2-chloropyrimidine | Br2, n-BuLi, HCl, Pd/C | Reflux, -78 °C, room temp | 20-70% (overall) | Well-established, scalable |
| Chlorination of 2-methylthio-4-substituted pyrimidines | 2-methylthio-4-chloropyrimidine | Sulfuryl chloride, NaOH | 0 °C to RT | Moderate | Alternative route, high purity |
| NBS Bromination and Piperidine Substitution | 2-chloropyrimidine | NBS, piperidine, base | Mild conditions | Moderate | Selective bromination |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(piperidin-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Oxidation and Reduction: The piperidine ring can be oxidized to form piperidinones or reduced to form more saturated derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Scientific Research Applications
2-Chloro-5-(piperidin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(piperidin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Substituent Effects at Position 5
The substituent at position 5 significantly influences physicochemical and biological properties:
*Estimated based on molecular formula C₉H₁₁ClN₄.
Key Observations :
Substituent Effects at Position 2
The chlorine atom at position 2 is a common feature in bioactive pyrimidines, serving as a leaving group for further functionalization or direct pharmacophore interaction:
Key Observations :
Piperidine-Containing Pyrimidines
Piperidine and piperazine rings are prevalent in kinase inhibitors and anticancer agents:
Key Observations :
Physicochemical and Computational Insights
- Solubility: Piperidine’s basicity improves aqueous solubility at physiological pH compared to non-polar substituents (e.g., tert-butyl) .
- HOMO-LUMO Gap : Theoretical studies on 2-chloro-5-(2-hydroxyethyl)pyrimidine (ΔE = 4.82 eV) suggest moderate charge transfer capacity, which may correlate with reactivity in target interactions .
- Bioavailability : Crystalline forms of piperidine-containing pyrimidines exhibit 3× higher plasma concentration due to optimized dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
